3-Chloro-4-methoxy-6-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-chloro-4-methoxy-6-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-6-3-4-8-7(5-6)10(14-2)9(12)11(13)15-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBSQYZPJHICCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methoxy-6-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction, which is a well-known method for preparing coumarin derivatives. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst . For this compound, the starting materials would include 3-chloro-4-methoxyphenol and ethyl acetoacetate. The reaction is carried out under reflux conditions with a suitable acid catalyst such as sulfuric acid or trifluoroacetic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-methoxy-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: Formation of 3-chloro-4-methoxy-6-methyl-2H-chromen-2,3-dione.
Reduction: Formation of 3-chloro-4-methoxy-6-methyl-2H-chromen-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
3-Chloro-4-methoxy-6-methyl-2H-chromen-2-one serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a versatile precursor in organic synthesis.
Biology
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of certain bacteria and cancer cell lines, suggesting its utility in developing new therapeutic agents.
Medicine
The compound has been investigated for its anticoagulant and anti-inflammatory activities. Its mechanism of action includes the inhibition of vitamin K epoxide reductase, which is vital in the blood clotting process, and the inhibition of cyclooxygenase enzymes involved in inflammation.
Industry
In industrial applications, this compound is utilized in the production of:
- Dyes
- Optical brighteners
- Fluorescent probes
These applications leverage its chemical properties to enhance product performance in various formulations.
Case Study 1: Anticancer Activity
A study conducted on various coumarin derivatives demonstrated that this compound exhibited significant antiproliferative activity against human cancer cell lines. The results indicated that the compound could induce apoptosis through the activation of specific signaling pathways.
Case Study 2: Antimicrobial Properties
Research published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against several bacterial strains. The study utilized disc diffusion methods to assess activity, revealing that it effectively inhibited bacterial growth at low concentrations.
Mechanism of Action
The biological activity of 3-Chloro-4-methoxy-6-methyl-2H-chromen-2-one is primarily due to its ability to interact with various molecular targets. For instance, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the blood clotting process. The compound’s anti-inflammatory effects are linked to the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The table below compares 3-Chloro-4-methoxy-6-methyl-2H-chromen-2-one with key analogs from the literature, emphasizing substituent effects:
Key Observations :
- Substituent Position: Chlorine at position 3 (target compound) vs.
- Methoxy Group : Methoxy at position 4 (target) vs. position 6 () influences steric hindrance and hydrogen-bonding capacity .
- Hybrid Structures : Thiazole-containing analogs () exhibit enhanced heterocyclic diversity, which may improve target selectivity in drug design.
Physicochemical Properties
- Lipophilicity : The hexyl chain in 6-Chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one () increases logP compared to the target compound, suggesting improved membrane permeability .
- Crystallinity : Derivatives like 6-Methoxy-4-methyl-2H-chromen-2-one () exhibit planar crystal structures stabilized by π-π stacking and C–H···O interactions, whereas bulky substituents (e.g., dichlorobenzyl in ) disrupt packing .
Biological Activity
3-Chloro-4-methoxy-6-methyl-2H-chromen-2-one, a derivative of coumarin, exhibits a range of biological activities due to its structural properties. Coumarins are known for their diverse applications in medicine, agriculture, and industry, primarily owing to their interaction with various molecular targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Anticoagulant Activity : The compound inhibits vitamin K epoxide reductase, crucial for blood clotting processes.
- Anti-inflammatory Effects : It inhibits cyclooxygenase enzymes, which are involved in the inflammatory response.
These mechanisms suggest potential therapeutic applications in treating conditions related to coagulation disorders and inflammation.
Antimicrobial Properties
Recent studies have explored the antimicrobial efficacy of coumarin derivatives, including this compound. In vitro tests have shown that this compound exhibits moderate antibacterial activity against various strains:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 26 | 7.23 |
| Bacillus subtilis | 24 | 11.7 |
| Escherichia coli | 15 | Not significantly effective |
The compound's structure allows it to penetrate bacterial membranes effectively, enhancing its antimicrobial potency .
Anticancer Potential
Research indicates that coumarin derivatives may possess anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : Significant inhibition of cell proliferation was observed at concentrations ranging from 10 to 50 µM, with IC50 values indicating promising anticancer activity.
The structure-activity relationship (SAR) studies suggest that the presence of the methoxy group plays a crucial role in enhancing cytotoxicity against these cancer cell lines .
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammation markers when administered at doses of 10 mg/kg body weight. The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.
Study on Antimicrobial Activity
A recent study assessed the antimicrobial activity of several coumarin derivatives, including our compound of interest. The results indicated that:
- Compounds with Electron-donating Groups : These exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus.
The study concluded that modifications to the coumarin structure significantly impact biological activity, emphasizing the need for further exploration of these derivatives .
Evaluation of Anticancer Properties
In another investigation focused on anticancer properties, researchers treated MCF-7 cells with varying concentrations of this compound. The results showed:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 60 |
| 50 | 30 |
This data illustrates a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent .
Q & A
Basic: What are the most common synthetic routes for 3-Chloro-4-methoxy-6-methyl-2H-chromen-2-one, and how can reaction conditions be optimized for purity?
The synthesis of chromenone derivatives like this compound typically involves the Pechmann condensation , a reaction between phenols and β-ketoesters under acidic conditions. For example, substituting a phenol derivative with chloro and methoxy groups can yield the target compound . Key steps include:
- Catalyst selection : Concentrated sulfuric acid or Lewis acids (e.g., ZnCl₂) are often used to drive the cyclization reaction.
- Temperature control : Reactions are typically carried out at 80–100°C to balance reaction rate and byproduct formation.
- Purification : Column chromatography or recrystallization from ethanol is recommended to isolate the product.
Optimization : Adjusting the molar ratio of reactants (e.g., phenol:β-ketoester = 1:1.2) and using green solvents (e.g., ionic liquids) can improve yield and reduce environmental impact .
Basic: How is the crystal structure of this compound determined, and what software tools are essential for refinement?
X-ray diffraction (XRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used to analyze crystallographic data due to its robustness in handling small-molecule structures . Key parameters include:
- Unit cell dimensions : Derived from diffraction patterns.
- Hydrogen bonding : Critical for stabilizing the chromenone core (e.g., O–H···O interactions) .
- Thermal displacement parameters : Assessed to confirm atomic positions.
Tools : ORTEP-3 or Mercury can visualize the final structure, while CIF files are deposited in databases like the Cambridge Structural Database .
Advanced: How can substituent modifications on the chromenone core influence biological activity, and what methodologies validate structure-activity relationships (SAR)?
Substituents like chloro, methoxy, and methyl groups modulate electronic and steric properties, affecting interactions with biological targets (e.g., enzymes or receptors). For example:
- Chloro groups : Enhance electrophilicity, potentially increasing binding affinity to catalytic sites .
- Methoxy groups : Improve solubility and metabolic stability .
Methodologies : - In vitro assays : Enzyme inhibition studies (e.g., COX-2 or kinase assays) quantify activity changes.
- Computational docking : Tools like AutoDock Vina predict binding modes to targets like TNF-α or DNA gyrase .
- Pharmacophore modeling : Identifies critical functional groups for activity .
Advanced: What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values) for chromenone derivatives?
Discrepancies in activity data often arise from differences in assay conditions or compound purity. To address this:
- Standardize protocols : Use validated cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Analytical validation : Employ HPLC (≥95% purity) and LC-MS to confirm compound integrity .
- Meta-analysis : Compare data across studies using normalized metrics (e.g., pIC₅₀) and account for assay variability (e.g., ATP concentration in kinase assays) .
Advanced: How can computational methods predict the reactivity of this compound in novel chemical transformations?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model reaction pathways:
- Frontier molecular orbitals (FMOs) : Predict sites for electrophilic or nucleophilic attacks.
- Transition state analysis : Identifies energy barriers for reactions like Cl substitution or methoxy demethylation .
Software : Gaussian or ORCA are used for calculations, while VMD visualizes electron density maps .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., downfield shifts for carbonyl groups at ~160 ppm) .
- IR spectroscopy : Confirm lactone C=O stretches (~1700 cm⁻¹) and O–H bonds (~3200 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS validates molecular formulae (e.g., [M+H]⁺ at m/z 254.03) .
Advanced: How do hydrogen-bonding patterns in the solid state affect the compound’s stability and solubility?
Hydrogen bonds (e.g., O–H···O or C–H···Cl) stabilize crystal packing, influencing:
- Melting points : Stronger networks increase melting points (e.g., 180–200°C for chromenones) .
- Solubility : Polar solvents (e.g., DMSO) disrupt H-bonding, enhancing dissolution.
Analysis : Graph set analysis (e.g., Etter’s rules) categorizes H-bond motifs, while Hirshfeld surfaces map intermolecular interactions .
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
- Byproduct formation : Optimize stoichiometry and reaction time to minimize impurities.
- Purification : Switch from column chromatography to recrystallization for scalability .
- Safety : Handle chlorinated intermediates in fume hoods due to toxicity risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
